REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:15])[F:14])=[O:5])[CH3:2].[Br:17]N1C(=O)CCC1=O>O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([Br:17])[C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:14])[F:15])=[O:5])[CH3:2]
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Name
|
|
Quantity
|
157.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(NC(C=C1)=O)C(F)(F)F
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Name
|
|
Quantity
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124.3 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
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Quantity
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1500 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 1 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Two thirds of the solvent were removed in vacuo
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Type
|
ADDITION
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Details
|
the remaining material was poured portionwise (15 min)
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Duration
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15 min
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Type
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STIRRING
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Details
|
with stirring into cold water (20 L)
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Type
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CUSTOM
|
Details
|
The product precipitated
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Type
|
STIRRING
|
Details
|
the suspension was stirred for 1 h at room temperature
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Duration
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1 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
the filter cake was washed extensively with water (6×200 mL)
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Type
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DISSOLUTION
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Details
|
The filter cake was redissolved in ethyl acetate (2000 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to a volume of ˜300 mL
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Type
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ADDITION
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Details
|
This solution was added dropwise into n-heptane (800 mL)
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Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with n-heptane/ethyl acetate (4:1, 4×50 mL)
|
Type
|
CUSTOM
|
Details
|
drying (in vacuo, 40° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC(C(=C1)Br)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |